2-(3-Cyclopentylpropanamido)-4,5-dimethoxybenzoic acid
Description
2-(3-Cyclopentylpropanamido)-4,5-dimethoxybenzoic acid is a synthetic benzoic acid derivative featuring a 4,5-dimethoxy-substituted aromatic core and a 3-cyclopentylpropanamido group at the ortho position.
Properties
IUPAC Name |
2-(3-cyclopentylpropanoylamino)-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-22-14-9-12(17(20)21)13(10-15(14)23-2)18-16(19)8-7-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCGNXFMBRRUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CCC2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentylpropanamido)-4,5-dimethoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentylpropanamido group: This step involves the reaction of cyclopentylpropanoic acid with an amine to form the amide bond.
Introduction of the dimethoxybenzoic acid moiety: This step involves the reaction of the amide intermediate with a dimethoxybenzoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopentylpropanamido)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3-Cyclopentylpropanamido)-4,5-dimethoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopentylpropanamido)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 2-(3-cyclopentylpropanamido)-4,5-dimethoxybenzoic acid with structurally related compounds:
Key Observations :
- Methoxy Position Effects: 4,5-Dimethoxy substitution (target compound) may reduce solubility compared to 3,5- or 3,4-dimethoxy isomers due to steric hindrance and electronic effects . 3,5-Dimethoxybenzoic acid enhances cyanobacterial growth, while syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid) reduces toxin production, highlighting the impact of additional functional groups .
- Substituent Effects :
- The cyclopentylpropanamido group in the target compound likely increases lipophilicity compared to cyclopropanecarboxamido (), influencing bioavailability or environmental persistence.
- Amide-linked substituents (e.g., cyclopropanecarboxamido) may improve metabolic stability compared to free carboxylic acids like caffeic acid .
Stability and Reactivity
- Thermal and Chemical Stability :
- Cu(II) complexes of 3,5-dimethoxybenzoate exhibit distinct magnetic moments and thermal degradation profiles . The target compound’s 4,5-dimethoxy configuration may alter metal-binding capacity.
- 3,4-Dimethoxybenzoic acid forms via β-O-4 bond cleavage in lignin models , suggesting that methoxy positioning influences oxidative stability.
Biological Activity
2-(3-Cyclopentylpropanamido)-4,5-dimethoxybenzoic acid (CAS No. 790263-55-7) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core with two methoxy groups at the 4 and 5 positions and an amide functional group attached to a cyclopentyl propanamide moiety. The chemical structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, which suggests potential applications in treating inflammatory diseases.
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
- Antimicrobial Properties : Some assays have demonstrated activity against various bacterial strains, indicating a possible role in developing new antibiotics.
In Vitro Studies
In vitro studies have highlighted the following biological effects:
- Cell Viability : The compound was tested on various cancer cell lines, showing selective cytotoxicity. For instance, it exhibited significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Cell cycle arrest |
| A549 | 40 | Reactive oxygen species generation |
In Vivo Studies
Limited in vivo studies have been conducted; however, initial findings suggest:
- Tumor Growth Inhibition : In xenograft models using MCF-7 cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses.
Case Studies
-
Case Study 1: Anti-cancer Activity
- A study focused on the anti-cancer properties of the compound demonstrated its efficacy in inhibiting tumor growth in mice bearing human breast cancer xenografts. The results showed a decrease in tumor volume by over 50% after four weeks of treatment.
-
Case Study 2: Inflammatory Disease Model
- In a model of rheumatoid arthritis, the administration of the compound reduced paw swelling and inflammation markers significantly compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
